

Comparative receptor binding affinity of N-Desmethyl Pimavanserin vs Pimavanserin

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Compound of Interest

Compound Name: N-Desmethyl Pimavanserin

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Comparative Receptor Binding Affinity: Pimavanserin vs. N-Desmethyl Pimavanserin

A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of Pimavanserin and its primary active metabolite, **N-Desmethyl Pimavanserin**.

This guide provides a detailed comparison of the receptor binding affinities of Pimavanserin and its major active metabolite, **N-Desmethyl Pimavanserin** (ACP-104). The information presented is intended to support research, scientific analysis, and drug development efforts within the neuroscience community.

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism of action is primarily attributed to a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors.[1] Upon administration, Pimavanserin is metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its major active metabolite, **N-Desmethyl Pimavanserin** (also known as AC-279).[1] This metabolite is noteworthy for its significantly longer half-life of approximately 200 hours, compared to about 57 hours for the parent drug.[1][2] Understanding the comparative receptor binding profiles of both the parent compound and its active metabolite is crucial for a comprehensive pharmacological assessment.



Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki) of Pimavanserin for a range of neurotransmitter receptors. While **N-Desmethyl Pimavanserin** is known to be an active metabolite with a similar target profile, specific quantitative Ki values are not readily available in the public domain. Qualitative descriptions indicate that it shares a high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.

Receptor Subtype	Pimavanserin Ki (nM)	N-Desmethyl Pimavanserin (AC-279) Ki (nM)
Serotonin 5-HT2A	0.087	Data not publicly available
Serotonin 5-HT2C	0.44	Data not publicly available
Serotonin 5-HT2B	>300	Data not publicly available
Dopamine D2	>300	Data not publicly available
Muscarinic Receptors	>300	Data not publicly available
Histaminergic Receptors	>300	Data not publicly available
Adrenergic Receptors	>300	Data not publicly available

Data for Pimavanserin sourced from Acadia Pharmaceuticals Inc.[3]

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for determining the binding affinity of a test compound at the human 5-HT2A receptor.

Radioligand Binding Assay for Human 5-HT2A Receptor

1. Materials:

- Receptor Source: Membranes from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist.



- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or Ketanserin).
- Test Compounds: Pimavanserin and N-Desmethyl Pimavanserin at a range of concentrations.
- Assay Buffer: Typically a Tris-based buffer at a physiological pH.
- Instrumentation: Scintillation counter, filter harvester, and 96-well filter plates.

2. Procedure:

- Incubation: In a 96-well plate, the receptor membranes, [3H]Ketanserin, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Counting: The radioactivity retained on the filters is measured using a scintillation counter.

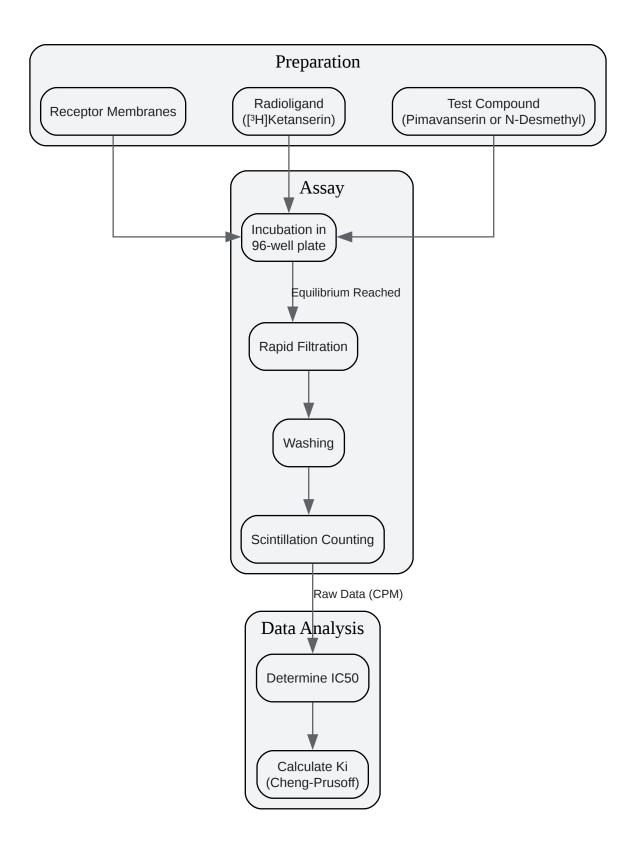
3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Receptor Binding Assay





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Caption: A generalized workflow for a competitive radioligand binding assay.



5-HT2A Receptor Signaling Pathway



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Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Discussion and Conclusion

Pimavanserin demonstrates high affinity and selectivity for the serotonin 5-HT2A receptor, with approximately 40-fold lower affinity for the 5-HT2C receptor.[4] It has negligible affinity for a broad range of other neurotransmitter receptors, which is thought to contribute to its favorable side effect profile, particularly the lack of motor side effects often associated with antipsychotics that act on dopamine receptors.

N-Desmethyl Pimavanserin (AC-279) is the primary active metabolite of Pimavanserin. While specific in vitro binding affinities (Ki values) are not publicly available, it is understood to be pharmacologically active and contributes to the overall clinical effect, especially given its long half-life. The available literature indicates that **N-Desmethyl Pimavanserin** shares the characteristic of high affinity for the 5-HT2A receptor and lower affinity for the 5-HT2C receptor.

In summary, both Pimavanserin and its major active metabolite, **N-Desmethyl Pimavanserin**, are potent ligands for the 5-HT2A receptor. The parent compound's high selectivity has been well-characterized. Further research and publication of the quantitative receptor binding profile of **N-Desmethyl Pimavanserin** would provide a more complete understanding of its contribution to the overall pharmacological activity of Pimavanserin.



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